molecular formula C12H14N2Si B8721436 5-Trimethylsilanylethynyl-1H-indazole

5-Trimethylsilanylethynyl-1H-indazole

Cat. No.: B8721436
M. Wt: 214.34 g/mol
InChI Key: QCMDQKWSCIJMCK-UHFFFAOYSA-N
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Description

5-Trimethylsilanylethynyl-1H-indazole is a substituted indazole derivative featuring a trimethylsilylethynyl group at the 5-position of the indazole scaffold. The trimethylsilyl (TMS) group attached to an ethynyl linker confers unique steric and electronic properties to the molecule. The compound’s structural uniqueness positions it as a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors requiring hydrophobic interactions.

Properties

Molecular Formula

C12H14N2Si

Molecular Weight

214.34 g/mol

IUPAC Name

2-(1H-indazol-5-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H14N2Si/c1-15(2,3)7-6-10-4-5-12-11(8-10)9-13-14-12/h4-5,8-9H,1-3H3,(H,13,14)

InChI Key

QCMDQKWSCIJMCK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron Effects: The TMS-ethynyl group is weakly electron-donating due to silicon’s +I effect, contrasting with electron-withdrawing substituents (e.g., Br, NO₂) in other indazoles. This difference influences reactivity in electrophilic substitution or metal-catalyzed reactions .
  • Steric Hindrance : The bulky TMS-ethynyl group may restrict rotational freedom, impacting binding to biological targets compared to smaller substituents like Br .

Physicochemical Properties

Melting Points and Solubility:

  • Halogenated Indazoles/Indoles : Bromo- and iodo-substituted compounds (e.g., 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole ) exhibit high melting points (>200°C) due to strong halogen-mediated crystal packing .
  • Nitro-Substituted Indazoles: Polar NO₂ groups (e.g., 5-Nitro-3-(thiophen-2-yl)-1H-indazole) reduce solubility in organic solvents but enhance aqueous stability .
  • TMS-Ethynyl Indazole: Expected to have a lower melting point (<150°C) due to steric disruption of crystal lattice, with high solubility in nonpolar solvents (e.g., DCM, THF).

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